N-methoxy-N-methyl-2-phenylbutanamide
Overview
Description
N-methoxy-N-methyl-2-phenylbutanamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is primarily used in research settings and is not intended for human use . This compound is characterized by its phenyl group attached to a butanamide backbone, with methoxy and methyl groups attached to the nitrogen atom.
Scientific Research Applications
N-methoxy-N-methyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of amide compounds on biological systems.
Medicine: It serves as a model compound for studying drug metabolism and pharmacokinetics.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
The synthesis of N-methoxy-N-methyl-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with N-methoxy-N-methylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-methoxy-N-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy and methyl groups on the nitrogen atom play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
N-methoxy-N-methyl-2-phenylbutanamide can be compared to other similar compounds such as:
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methyl-2-phenylpropionamide These compounds share a similar structural framework but differ in the length of the carbon chain attached to the phenyl group. The unique feature of this compound is its specific butanamide backbone, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCRTLCXHMVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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